[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
説明
This compound is a purine-based nucleoside analog featuring a modified oxolane (tetrahydrofuran) ring substituted with three 2-methylpropanoyl (isobutyryl) ester groups. Its structure integrates:
- A 6-oxopurine core with a 2-(2-methylpropanoylamino) substituent at position 2.
- A 2R,3R,4R,5R-configured oxolane ring with 3,4-bis(2-methylpropanoyloxy) and hydroxymethyl groups.
- A terminal methyl 2-methylpropanoate ester at the 2'-position of the oxolane ring.
特性
IUPAC Name |
[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O9/c1-11(2)20(32)29-26-28-19-16(21(33)30-26)27-10-31(19)22-18(40-25(36)14(7)8)17(39-24(35)13(5)6)15(38-22)9-37-23(34)12(3)4/h10-15,17-18,22H,9H2,1-8H3,(H2,28,29,30,32,33)/t15-,17-,18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEJRIIPKABPRC-UVLLPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a complex organic molecule with potential biological significance. Its structure suggests that it may interact with various biological pathways, particularly in the context of nucleic acid metabolism and cell signaling.
- Molecular Formula : C22H31N5O8
- Molecular Weight : 493.51 g/mol
- CAS Number : 56489-75-9
The biological activity of this compound can be attributed to its structural components, which include a purine base and multiple ester functionalities. These features may facilitate interactions with nucleic acid components or enzymes involved in nucleotide metabolism.
Possible Mechanisms:
- Inhibition of Nucleotide Synthesis : The presence of the purine moiety suggests potential inhibition of enzymes involved in purine metabolism.
- Modulation of Enzyme Activity : The ester groups may serve as prodrugs or modulators for enzymes that process nucleotides.
Antiviral Activity
Recent studies have indicated that derivatives of similar compounds exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. For instance, compounds with similar purine structures have shown efficacy against viruses such as HIV and Hepatitis C .
Antitumor Activity
Research has demonstrated that purine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound may exhibit similar antitumor effects by disrupting nucleotide metabolism essential for rapidly dividing cells .
Data Table: Biological Activities and Findings
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of a related compound against Hepatitis C virus (HCV). The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that structural modifications similar to those found in this compound could enhance antiviral activity .
Case Study 2: Antitumor Activity
In another study focusing on cancer treatment, a derivative of this compound was tested on various cancer cell lines. The findings showed a dose-dependent increase in apoptosis markers and a decrease in cell viability, indicating its potential as an anticancer agent .
科学的研究の応用
Basic Information
- Chemical Formula : C22H31N5O8
- Molecular Weight : 493.51 g/mol
- CAS Number : 56489-75-9
Structure
The compound features a purine base linked to a sugar moiety and multiple ester functionalities, which may influence its biological activity and solubility.
Pharmaceutical Development
The compound has garnered attention for its potential as a therapeutic agent. Its structural similarity to nucleosides suggests possible applications in antiviral and anticancer therapies. Researchers are investigating its efficacy in modulating biological pathways related to cell proliferation and apoptosis.
Case Study: Antiviral Activity
A study demonstrated that similar purine derivatives exhibit antiviral properties by inhibiting viral replication. The mechanism often involves interference with nucleic acid synthesis, making this compound a candidate for further exploration in virology .
Biochemical Research
The compound's unique structure allows it to act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. This property is crucial for studies focusing on metabolic pathways and enzyme kinetics.
Research Findings
Research indicates that derivatives of this compound can affect the activity of enzymes such as adenosine deaminase, which plays a critical role in purine metabolism . Understanding these interactions can provide insights into metabolic disorders and potential therapeutic strategies.
Drug Delivery Systems
Due to its ester linkages, the compound may be suitable for incorporation into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Formulation Studies
Recent studies have explored the formulation of this compound into nanoparticles or liposomes, which can improve targeted delivery and reduce systemic side effects . This approach is particularly relevant in cancer therapy, where localized drug action is desired.
類似化合物との比較
Key Properties :
- Molecular Formula : Likely C₂₈H₃₄N₆O₉ (estimated based on structural analogs).
- Molecular Weight : ~610.6 g/mol (approximated).
- Purity : ≥96% (commercially available for research use) .
- Role: Potential prodrug or nucleotide analog targeting enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its triple esterification (three 2-methylpropanoyl groups), which distinguishes it from analogs with alternative protecting groups or substitution patterns. Below is a comparative analysis:
Key Differences :
- Unlike acyclic analogs (e.g., Acyclovir), its oxolane ring mimics natural nucleosides, enabling competitive binding to enzymes .
Advantages of Target Compound :
- Enhanced tissue penetration due to lipophilic esters.
- Potential for targeted activation in specific tissues (e.g., esterase-rich environments).
準備方法
Preparation of 2-(2-Methylpropanoylamino)-6-oxo-1H-purine
The purine base is synthesized via sequential functionalization of hypoxanthine:
-
Protection of N-9 : Hypoxanthine is treated with chlorotrimethylsilane (TMSCl) in hexamethyldisilazane (HMDS) to form the silylated intermediate, enabling selective acylation at N-2.
-
Acylation at N-2 : Reaction with 2-methylpropanoyl chloride in anhydrous tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst yields 2-(2-methylpropanoylamino)-6-oxo-9-(trimethylsilyl)-9H-purine.
-
Deprotection : Cleavage of the TMS group with methanol affords the free base (97% purity by HPLC).
Key Data :
| Step | Reagents | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| N-9 Silylation | TMSCl, HMDS | 92 | 95 |
| N-2 Acylation | Isobutyryl chloride | 85 | 97 |
| TMS Deprotection | MeOH | 98 | 99 |
Ribose Protection and Glycosylation
Synthesis of 1-O-Acetyl-2,3,5-tri-O-isobutyryl-β-D-ribofuranose
The ribose scaffold is protected via a three-step sequence:
-
Selective 1-O-Acetylation : D-Ribose is treated with acetic anhydride in pyridine to form 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose.
-
Transesterification : The acetyl groups at positions 2, 3, and 5 are replaced with isobutyryl groups using isobutyric anhydride and NaHCO₃ in dichloromethane (DCM).
-
Crystallization : The product is purified via recrystallization from ethanol (mp 78–80°C, [α]D²⁵ +12.4°).
Reaction Conditions :
-
Temperature: 0°C → RT
-
Time: 48 hours
-
Yield: 89%
Vorbrüggen Glycosylation
The silylated purine base is coupled to the protected ribose using the silyl-Hilbert-Johnson reaction:
-
Base Activation : 2-(2-Methylpropanoylamino)-6-oxo-1H-purine is silylated with N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile.
-
Glycosylation : The silylated base reacts with 1-O-acetyl-2,3,5-tri-O-isobutyryl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid.
-
Workup : The crude nucleoside is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Optimized Parameters :
| Parameter | Value |
|---|---|
| TMSOTf Concentration | 0.1 equiv |
| Reaction Time | 6 hours |
| β:α Anomer Ratio | 18:1 |
Final Esterification at the 2′-Position
Methanolysis and Selective Acylation
The 2′-hydroxyl group is deprotected and re-acylated:
-
Methanolysis : The 5′-O-acetyl group is removed using methanolic ammonia (NH₃/MeOH, 4 hours).
-
Isobutyrylation : The free 5′-OH is treated with isobutyryl chloride in pyridine/DMAP to install the final ester.
Yield Comparison :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| DMAP | Pyridine | 94 |
| None | Pyridine | 62 |
Alternative Enzymatic Approaches
Transglycosylation Using Thermophilic Phosphorylases
Recombinant purine nucleoside phosphorylases (PNPs) from Geobacillus thermoglucosidasius catalyze the reversible transfer of ribose from donor nucleosides (e.g., inosine) to modified purines.
Enzymatic Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Donor Nucleoside | Inosine |
| Conversion Efficiency | 78% |
Critical Analysis of Methodologies
Chemical vs. Enzymatic Synthesis
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can protective group strategies optimize yield?
The compound’s complexity arises from its purine core modified with 2-methylpropanoylamino and 6-oxo groups, combined with a highly esterified sugar moiety. Key challenges include:
- Steric hindrance : The bulky 2-methylpropanoyl esters on the oxolane ring require selective protection/deprotection steps. For example, tert-butyldimethylsilyl (TBS) groups are effective for transient hydroxyl protection during synthesis .
- Purine functionalization : Coupling the purine base to the sugar requires precise activation (e.g., using Mitsunobu conditions) to avoid side reactions at the 6-oxo position .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is critical for isolating the final product .
Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?
- X-ray crystallography : Resolves absolute configuration, particularly for the oxolane ring and purine orientation .
- NMR spectroscopy : Key NOESY correlations (e.g., between H-1' of the sugar and H-8 of the purine) validate stereochemistry .
- Circular dichroism (CD) : Monitors chiral centers in intermediates, especially if crystallization fails .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in inert gas (argon) to prevent ester hydrolysis .
- Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
- Light sensitivity : Amber vials are required due to potential photodegradation of the purine moiety .
Q. How can solubility be optimized for in vitro assays?
- LogP analysis : Predicted logP ≈ 1.2 (via QSPR models) suggests moderate hydrophobicity. Use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-20 to prevent aggregation .
- Co-solvents : 5% PEG-400 in aqueous buffers improves solubility without destabilizing the ester groups .
Advanced Research Questions
Q. What experimental approaches can elucidate the compound’s mechanism of action in nucleotide-binding proteins?
- In silico docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases), focusing on hydrogen bonding with the 6-oxo group and steric clashes with the esters .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to recombinant proteins (e.g., PehR transcriptional regulator) in buffer systems mimicking physiological ionic strength .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Ester hydrolysis analogs : Synthesize derivatives with fewer 2-methylpropanoyl groups to test if reduced steric bulk enhances binding to narrow active sites .
- Purine modifications : Replace the 2-methylpropanoylamino group with acetyl or trifluoroacetyl to probe hydrogen-bonding requirements .
- 3D-QSAR models : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent electronegativity with inhibitory potency .
Q. What analytical techniques resolve degradation products under physiological conditions?
- LC-MS/MS : Identify hydrolyzed esters (e.g., free hydroxyls on the oxolane ring) and oxidized purine metabolites using fragmentation patterns .
- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with NMR track site-specific hydrolysis .
Q. How can metabolic pathways be traced in vivo?
- Radiolabeling : Incorporate ³H or ¹⁴C isotopes at the methyl groups of the 2-methylpropanoyl esters for quantitative tissue distribution studies .
- CYP450 inhibition assays : Use human liver microsomes to identify enzymes (e.g., CYP3A4) responsible for oxidative metabolism .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
